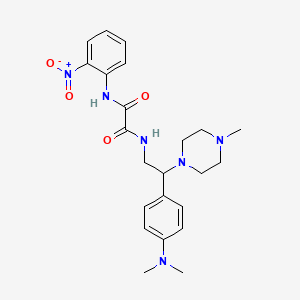
2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a heterocyclic compound that contains both pyrazole and thiazole rings, making it a unique and versatile molecule with a wide range of properties.
Scientific Research Applications
Insecticidal Activity
- A study focused on the synthesis of various heterocycles, including pyrazole derivatives, revealing their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's relevance in agricultural research for pest management (Fadda et al., 2017).
Antitumor and Antioxidant Evaluations
- Research into N-substituted-2-amino-1,3,4-thiadiazoles, related to the core structure of interest, highlighted their promising antitumor and antioxidant activities. Such compounds are characterized for their potential in medicinal chemistry and pharmaceutical applications (Hamama et al., 2013).
Alzheimer's Disease Research
- A particular study identified 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent inhibitors for acetylcholinesterase and amyloid β aggregation, significant for Alzheimer's disease therapy (Umar et al., 2019).
Antimicrobial Applications
- The synthesis of novel thiazole derivatives incorporating a pyrazole moiety has been explored, revealing significant antimicrobial activities. This underlines the compound's utility in developing new antimicrobial agents for combating resistant strains of bacteria and fungi (Saravanan et al., 2010).
Coordination Chemistry and Biological Sensing
- Compounds related to 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been used as ligands in coordination chemistry, showing applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
properties
IUPAC Name |
2-pyrazol-1-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-12(8-18-6-2-5-15-18)17-13-16-11(9-20-13)10-3-1-4-14-7-10/h1-7,9H,8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPDAZXMKKOSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-isobutyl-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604912.png)





![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2604922.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)


